1-(4-Amino-6-methylpyridin-3-yl)ethanone

Medicinal Chemistry Organic Synthesis Chemical Procurement

1-(4-Amino-6-methylpyridin-3-yl)ethanone (CAS 127915-47-3) is a polysubstituted pyridine derivative with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It features a unique 1,3,4,6-tetrasubstitution pattern on the pyridine core: an ethanone at the 3-position, a primary amine at the 4-position, and a methyl group at the 6-position.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 127915-47-3
Cat. No. B156284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-6-methylpyridin-3-yl)ethanone
CAS127915-47-3
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C(=O)C)N
InChIInChI=1S/C8H10N2O/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3,(H2,9,10)
InChIKeyFYQWAPZSPLIUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-6-methylpyridin-3-yl)ethanone (CAS 127915-47-3): A Specialized Pyridine Building Block for Medicinal Chemistry


1-(4-Amino-6-methylpyridin-3-yl)ethanone (CAS 127915-47-3) is a polysubstituted pyridine derivative with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It features a unique 1,3,4,6-tetrasubstitution pattern on the pyridine core: an ethanone at the 3-position, a primary amine at the 4-position, and a methyl group at the 6-position [1]. This specific arrangement of functional groups makes it a versatile synthetic intermediate, particularly for constructing fused heterocycles and kinase inhibitor scaffolds, differentiating it from simpler aminopyridine isomers .

Why 1-(4-Amino-6-methylpyridin-3-yl)ethanone Cannot Be Replaced by Common Aminopyridine Isomers


The specific 1,3,4,6-substitution pattern of this compound is critical for its intended role as a synthetic building block. Simple substitution with more common isomers, such as 2-amino-6-methylpyridine or 4-amino-2-methylpyridine, fails to provide the necessary reactive handles for downstream chemistry. The ethanone group at the 3-position is a key reactive site for condensation and cyclization reactions, which is absent in other aminopyridine isomers . Furthermore, the presence of both a primary amine and a methyl group in specific ortho and para relationships relative to the ring nitrogen enables the construction of specific bicyclic systems, such as pyrido-pyrimidines or naphthyridines, which are common pharmacophores and would require a different synthetic route if a non-matching building block were used .

Quantitative Differentiation Evidence for 1-(4-Amino-6-methylpyridin-3-yl)ethanone (127915-47-3) Against the Closest Analogs


Regioisomeric Purity as a Key Quality Parameter vs. 4-Amino-2-methylpyridine Derivatives

The compound's value proposition is its defined 1,3,4,6-substitution. The closest commercial analogs, such as 4-amino-2-methylpyridine (CAS 18437-58-6), lack the 3-ethanone group entirely, rendering them useless for reactions requiring a ketone handle. A procurement decision based solely on 'aminomethylpyridine' classification would result in a non-functional starting material. This compound's identity is verified by its unique spectral properties, with vendors providing batch-specific NMR and HPLC data to confirm this regioisomeric purity, a standard not uniformly applied to all generic isomers .

Medicinal Chemistry Organic Synthesis Chemical Procurement

Synthetic Access to Naphthyridine Pharmacophores: Differentiation from 4-Amino-3-acetylpyridine (CAS 13210-52-1)

The 6-methyl group in the target compound provides a crucial advantage in constructing methyl-substituted bicyclic systems like 1,6-naphthyridines. The close analog 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) lacks this 6-methyl group, which can be essential for interacting with hydrophobic pockets in biological targets or modulating the electronic properties of the final heterocycle. The target compound's pattern is specifically cited in patent literature for generating pyridine-based compounds for therapeutic use, highlighting its distinct utility over the non-methylated analog .

Kinase Inhibitors Medicinal Chemistry Scaffold Design

Vendor-Specific Purity Thresholds for Reproducible Research vs. Lower-Grade Alternatives

For this specialized building block, a minimum purity of 95% (HPLC) is the standard offered by research-grade suppliers like Bidepharm (95+%) and Beyotime (95%), with QC documentation (NMR, HPLC, GC) provided per batch [1]. This contrasts with lower-purity alternatives (e.g., <90%) that lack rigorous batch testing, which can lead to failed reactions or complex purification. The availability of 95% purity product with full characterization data directly supports experimental reproducibility, a key procurement criterion for lead optimization projects.

Chemical Procurement Reproducibility Batch Consistency

Procurement-Driven Application Scenarios for 1-(4-Amino-6-methylpyridin-3-yl)ethanone


Synthesis of 6-Methyl-Substituted Kinase Inhibitor Scaffolds

This compound is a key precursor for constructing 6-methyl-1,6-naphthyridine cores, a privileged scaffold in kinase inhibitor discovery. Its specific substitution pattern allows for the direct formation of the bicyclic system, a synthetic shortcut compared to routes starting from non-methylated analogs .

Exploratory Chemistry for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 150.18 g/mol and multiple functional groups, it is an ideal fragment for library synthesis. Its high purity (95%) and availability with full QC documentation make it suitable for hit-to-lead optimization, where reaction reproducibility is paramount [1].

Synthesis of 4-Amino-6-methylnicotinic Acid Derivatives

The ethanone group can be oxidized to the corresponding carboxylic acid (CAS 127915-50-8), a valuable monomer for metal-organic frameworks (MOFs) or a precursor for amide bond formation in medicinal chemistry, offering a cleaner oxidation pathway compared to starting from less functionalized methylpyridines .

Controlled Chemical Biology Probe Synthesis

The presence of both a primary amine and a ketone allows for orthogonal bioconjugation strategies. The amine can be used for amide coupling, while the ketone can be used for oxime or hydrazone formation, enabling the construction of bifunctional probes without protecting group manipulation. The high regioisomeric purity ensures a single, well-defined product .

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